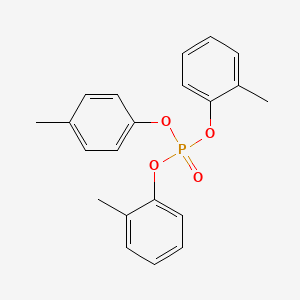
Bis(o-cresyl) p-Cresyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(o-cresyl) p-Cresyl Phosphate is an organophosphate compound widely used as a flame retardant in various industrial applications.
Vorbereitungsmethoden
The synthesis of Bis(o-cresyl) p-Cresyl Phosphate involves the reaction of cresol with phosphorus oxychloride in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods often involve continuous processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Bis(o-cresyl) p-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphate compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis(o-cresyl) p-Cresyl Phosphate has several scientific research applications:
Chemistry: It is used as a flame retardant additive in polymers and resins.
Biology: Studies have explored its effects on biological systems, particularly its potential neurotoxicity.
Medicine: Research has investigated its potential use in drug delivery systems.
Industry: It is widely used in the manufacturing of flame-retardant materials, lubricants, and hydraulic fluids.
Wirkmechanismus
The mechanism of action of Bis(o-cresyl) p-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and resulting in neurotoxic effects. The pathways involved include the inhibition of cholinergic neurotransmission and the induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Bis(o-cresyl) p-Cresyl Phosphate is similar to other organophosphate compounds such as:
Tricresyl Phosphate: Used as a plasticizer and flame retardant.
Triphenyl Phosphate: Used as a flame retardant and plasticizer.
Trixylyl Phosphate: Used as a flame retardant and lubricant additive.
What sets this compound apart is its specific structure, which provides unique flame-retardant properties and potential neurotoxic effects.
Eigenschaften
Molekularformel |
C21H21O4P |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
bis(2-methylphenyl) (4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-12-14-19(15-13-16)23-26(22,24-20-10-6-4-8-17(20)2)25-21-11-7-5-9-18(21)3/h4-15H,1-3H3 |
InChI-Schlüssel |
JNTXWMBTWZTKRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
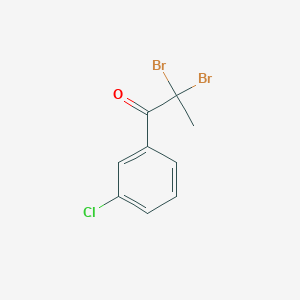
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)
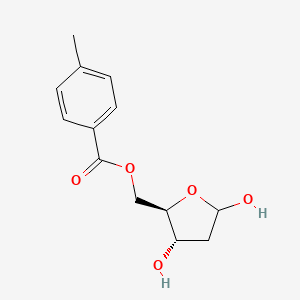

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
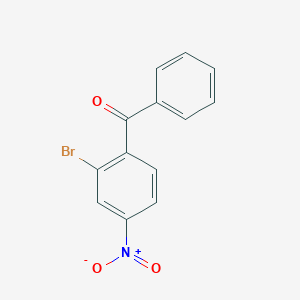
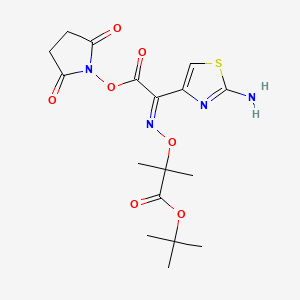
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)


